tert-Butyl (8-hydroxy-5-oxaspiro[3.4]octan-2-yl)carbamate
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Overview
Description
tert-Butyl (8-hydroxy-5-oxaspiro[3.4]octan-2-yl)carbamate: is a spirocyclic compound that has garnered interest in the field of chemical synthesis and drug discovery. This compound is characterized by its unique spirocyclic structure, which provides a new area of chemical space with straightforward functional handles for further diversification .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (8-hydroxy-5-oxaspiro[3The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (8-hydroxy-5-oxaspiro[3.4]octan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic or electrophilic reagents.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (8-hydroxy-5-oxaspiro[3.4]octan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure provides a unique scaffold for the development of new compounds .
Biology and Medicine: Its unique structure allows for the exploration of new chemical spaces, which can lead to the identification of novel therapeutic agents .
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and materials .
Mechanism of Action
The mechanism of action of tert-Butyl (8-hydroxy-5-oxaspiro[3.4]octan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique interactions with enzymes and receptors, which can lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide: This compound has a similar spirocyclic structure but includes a sulfur atom, which can lead to different chemical and biological properties.
tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide:
Uniqueness: tert-Butyl (8-hydroxy-5-oxaspiro[3.4]octan-2-yl)carbamate is unique due to its specific spirocyclic structure and the presence of the tert-butyl carbamate group. This combination provides a versatile scaffold for chemical synthesis and drug discovery, allowing for the exploration of new chemical spaces and the development of novel compounds .
Properties
Molecular Formula |
C12H21NO4 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl N-(8-hydroxy-5-oxaspiro[3.4]octan-2-yl)carbamate |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-8-6-12(7-8)9(14)4-5-16-12/h8-9,14H,4-7H2,1-3H3,(H,13,15) |
InChI Key |
SBMDEKCRRYZYFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)C(CCO2)O |
Origin of Product |
United States |
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